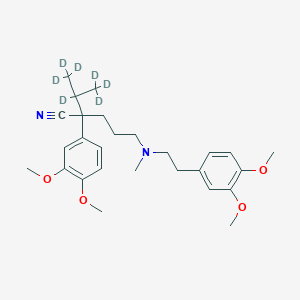
Verapamil-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verapamil-d7 is a deuterated form of Verapamil, a well-known calcium channel blocker. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately. Verapamil itself is used to treat various cardiovascular conditions, including hypertension, angina, and certain types of arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil-d7 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process, ensuring that the deuterium atoms are incorporated at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuterium labeling. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Verapamil-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Verapamil-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Verapamil in different environments.
Biology: Helps in understanding the metabolic pathways and interactions of Verapamil within biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Employed in the development of new formulations and drug delivery systems .
Mechanism of Action
Verapamil-d7 exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through binding to the alpha-1 subunit of the channel, specifically Cav1.2, which is highly expressed in vascular smooth muscle and myocardial tissue. By blocking these channels, this compound reduces peripheral vascular resistance and myocardial contractility, leading to its therapeutic effects in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Verapamil-d7 include:
Diltiazem: Another calcium channel blocker used for similar cardiovascular conditions.
Nifedipine: A dihydropyridine calcium channel blocker with different pharmacokinetic properties.
Amlodipine: A long-acting calcium channel blocker used primarily for hypertension .
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C27H38N2O4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i1D3,2D3,20D |
InChI Key |
SGTNSNPWRIOYBX-ZGBMZCDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















